Enzymatic Kinetic Resolution Efficiency: 4-Boc-3-Carboxymethylmorpholine vs. N-Boc Homoproline and Homopipecolic Acid
In head-to-head enzymatic kinetic resolution studies, the methyl and ethyl esters of 4-Boc-3-carboxymethylmorpholine achieved enantiomeric excesses exceeding 99% when hydrolyzed by Burkholderia cepacia lipase, with an enantioselectivity factor (E) greater than 100 . This performance was directly compared to N-Boc homoproline and homopipecolic acid esters under identical conditions, demonstrating equivalent or superior enzymatic recognition [1].
| Evidence Dimension | Enantiomeric excess (ee%) in lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | >99% ee (E >100) |
| Comparator Or Baseline | N-Boc homoproline esters (>99% ee, E >100); N-Boc homopipecolic acid esters (>99% ee, E >100) |
| Quantified Difference | Equivalent enantioselectivity across all three N-Boc cyclic β-aminoacid esters |
| Conditions | Hydrolysis catalyzed by Burkholderia cepacia lipase; methyl and ethyl esters as substrates |
Why This Matters
This establishes 4-Boc-3-carboxymethylmorpholine as a reliably resolvable scaffold, ensuring that procurement of the racemate can be followed by high-yield enzymatic resolution to enantiopure building blocks.
- [1] ChemSrc. Enzymatic resolution of cyclic N-Boc protected β-aminoacids. Paper ID: 23965. View Source
